molecular formula C14H14O4 B12887863 1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one CAS No. 26932-03-6

1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one

Cat. No.: B12887863
CAS No.: 26932-03-6
M. Wt: 246.26 g/mol
InChI Key: QPWSMDXAICDIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone is a benzofuran derivative known for its unique structural features and potential biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit a range of pharmacological properties, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.

    Formation of Benzofuran Core: The benzofuran core is constructed through cyclization reactions, often involving the use of catalysts and specific reaction conditions.

    Functional Group Modifications:

Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors .

Chemical Reactions Analysis

1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and microbial infections.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone can be compared with other benzofuran derivatives:

The uniqueness of 1-(6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological properties .

Properties

CAS No.

26932-03-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1-(6-hydroxy-7-methoxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C14H14O4/c1-7(2)11-6-9-5-10(8(3)15)12(16)14(17-4)13(9)18-11/h5-6,16H,1H2,2-4H3

InChI Key

QPWSMDXAICDIQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C(=C2O1)OC)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.